![molecular formula C8H18ClN B1463137 [(2,2-Diethylcyclopropyl)methyl]amine hydrochloride CAS No. 932-02-5](/img/structure/B1463137.png)

[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride

Übersicht

Beschreibung

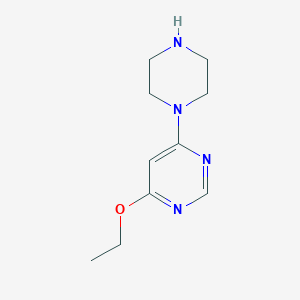

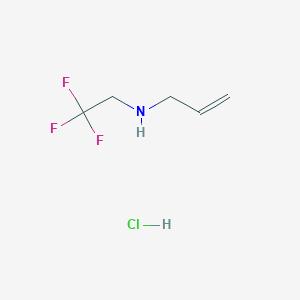

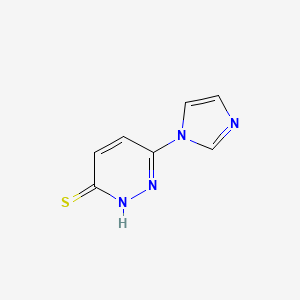

“[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 932-02-5 . It has a molecular weight of 163.69 and its IUPAC name is (2,2-diethylcyclopropyl)methanamine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride” is represented by the InChI code: 1S/C8H17N.ClH/c1-3-8(4-2)5-7(8)6-9;/h7H,3-6,9H2,1-2H3;1H . This indicates that the molecule consists of a cyclopropyl ring with two ethyl groups attached to one carbon, and a methylamine group attached to another carbon. The molecule forms a salt with hydrochloric acid, hence the ‘hydrochloride’ in its name.Physical And Chemical Properties Analysis

“[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 163.69 .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources and polymer materials .

Methods of Application

Amino acid (0.1 mol) is taken in a round bottom flask. Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly and stirred with a magnetic stirrer. Then methanol (100 mL) is added and the resulting solution or suspension is stirred at room temperature .

Results or Outcomes

The method of using trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes. Compared to other methods, the use of TMSCl/MeOH was more advantageous due to the following features: easy operation, mild reaction conditions, simple workup and good to excellent yields .

Michael Additions of Amines to Methyl Acrylates

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Summary of the Application

A simple and efficient protocol has been developed for the Michael addition of amines to α,β-unsaturated esters under microwave irradiation .

Results or Outcomes

Radical Aminochlorination of Maleimides

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Amine hydrochloride salts, such as “[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride”, have been used as bifunctional reagents for the radical aminochlorination of maleimides .

Results or Outcomes

The use of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides . This transformation includes the simple and efficient catalyst system, broad substrate scope, readily scalable reaction, and late-stage modification of small-molecule drugs .

Acidity and Basicity of Amines

Specific Scientific Field

This application is in the field of Physical Chemistry .

Summary of the Application

Amine hydrochloride salts, such as “[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride”, can be used to study the acidity and basicity of amines .

Results or Outcomes

Synthesis of Small-Molecule Drugs

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Amine hydrochloride salts have been used in the late-stage modification of small-molecule drugs .

Results or Outcomes

The use of amine hydrochloride as a bifunctional reagent was demonstrated via the copper-catalyzed aminochlorination of maleimides . This transformation includes the simple and efficient catalyst system, broad substrate scope, readily scalable reaction, and late-stage modification of small-molecule drugs .

Study of Acidity and Basicity of Amines

Specific Scientific Field

This application is in the field of Physical Chemistry .

Summary of the Application

Amine hydrochloride salts, such as “[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride”, can be used to study the acidity and basicity of amines .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2,2-diethylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8(4-2)5-7(8)6-9;/h7H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUJNALKQUWBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1CN)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)

![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)